

# Spectroscopic Profile of 1,2,3-Trifluoro-4-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,3-Trifluoro-4-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1,2,3-trifluoro-4-nitrobenzene**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the precise identification and characterization of this molecule are crucial. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside general experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **1,2,3-trifluoro-4-nitrobenzene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	Data not available

Table 3:  $^{19}\text{F}$  NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	Data not available

Note: Specific quantitative NMR data for **1,2,3-trifluoro-4-nitrobenzene**, including chemical shifts and coupling constants, is not readily available in the public domain. The data is referenced as being held by institutions such as the University of Vienna's Institute of Organic Chemistry and commercial suppliers like Sigma-Aldrich.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

Table 4: IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	Data not available	Data not available

Note: While sources indicate the existence of IR spectra for this compound, a detailed peak list with assignments is not publicly accessible.<sup>[2]</sup>

## Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
177	Data not available	[M] <sup>+</sup> (Molecular Ion)
81	Data not available	Fragment
30	Data not available	Fragment

Note: The mass spectrum of **1,2,3-trifluoro-4-nitrobenzene** is available through the NIST Mass Spectrometry Data Center. The molecular ion peak is observed at an m/z of 177, corresponding to the molecular weight of the compound. Other significant fragments are also noted.<sup>[1]</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data for **1,2,3-trifluoro-4-nitrobenzene** are not publicly available. However, the following sections describe generalized protocols for NMR, IR, and GC-MS analysis of similar aromatic compounds.

## NMR Spectroscopy

A general protocol for acquiring NMR spectra of a fluorinated nitroaromatic compound is as follows:

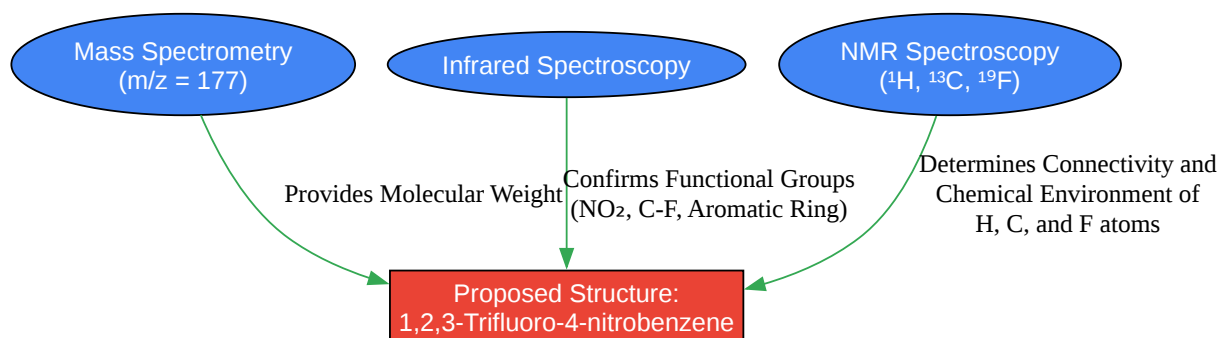
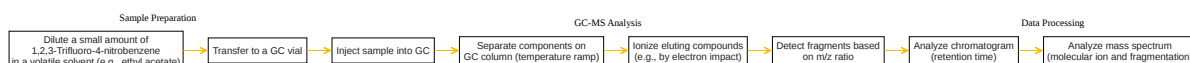
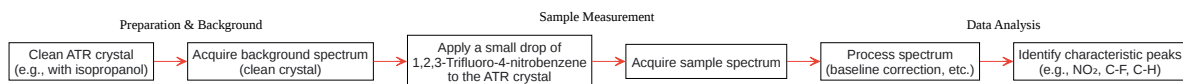


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A generalized workflow for NMR spectroscopic analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample such as **1,2,3-trifluoro-4-nitrobenzene**, an Attenuated Total Reflectance (ATR) FTIR measurement is a common technique.



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## References

- 1. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7)  $^1\text{H}$  NMR [m.chemicalbook.com]

- 2. 1,2,3-Trifluoro-4-nitrobenzene | C<sub>6</sub>H<sub>2</sub>F<sub>3</sub>NO<sub>2</sub> | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]
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